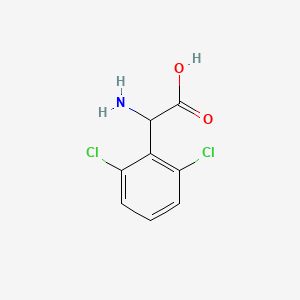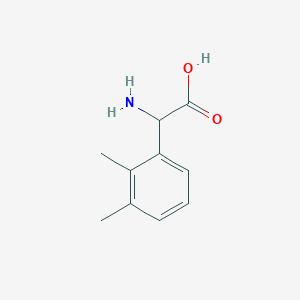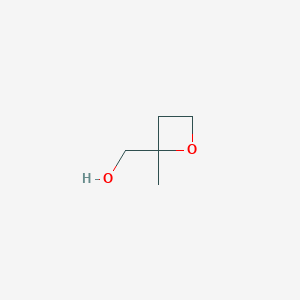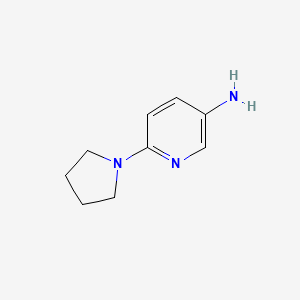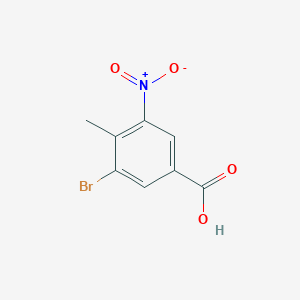
1-(2-Isopropoxyphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves the formation of complexes with metals or the introduction of protecting groups. For instance, a Eu3+ complex with 1-(2,6-dihydroxyphenyl)ethanone has been synthesized and characterized by various spectroscopic methods . Another study introduces a new photoremovable protecting group for carboxylic acids using 1-[2-(2-hydroxyalkyl)phenyl]ethanone . These methods could potentially be adapted for the synthesis of 1-(2-Isopropoxyphenyl)ethanone by substituting the appropriate functional groups.
Molecular Structure Analysis
The molecular structure of phenyl ethanone derivatives has been extensively studied using computational methods. For example, the crystal structure of 1-(5-chloro-2-hydroxyphenyl)ethanone has been confirmed by single-crystal XRD and characterized by various physicochemical techniques . The geometry optimization and vibrational wavenumbers of similar compounds have been computed using density functional theory (DFT) . These studies provide a framework for understanding the molecular structure of 1-(2-Isopropoxyphenyl)ethanone.
Chemical Reactions Analysis
The reactivity of phenyl ethanone derivatives can be inferred from their interaction with other molecules. The molecular docking study of 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-ethanone with kinesin spindle protein suggests potential inhibitory activity . Similarly, the photorelease of protected acids using a photoremovable protecting group derived from phenyl ethanone indicates the compound's reactivity under light exposure . These findings could be relevant to the reactivity of 1-(2-Isopropoxyphenyl)ethanone in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenyl ethanone derivatives are closely related to their molecular structure. The Eu3+ complex with 1-(2,6-dihydroxyphenyl)ethanone exhibits luminescence and the dynamics of excited states depopulation have been studied . The vibrational and structural observations of related compounds provide insights into their stability and electronic properties . The crystal structure of 1-(5-chloro-2-hydroxyphenyl)ethanone reveals a hydrogen-bonded supramolecular network, which could influence the physical properties of similar compounds . These studies help in predicting the properties of 1-(2-Isopropoxyphenyl)ethanone.
Wissenschaftliche Forschungsanwendungen
Photoremovable Protecting Group for Carboxylic Acids
1-(2-Isopropoxyphenyl)ethanone and its derivatives have been utilized as a photoremovable protecting group for carboxylic acids. This application is significant in organic synthesis where controlled release of protected compounds is required. The protected compound releases the acid with high efficiency upon photolysis, showing its potential in various chemical syntheses (Atemnkeng et al., 2003).
Lignin Degradation
Derivatives of 1-(2-Isopropoxyphenyl)ethanone have been studied in the context of lignin degradation. These studies explore the breakdown mechanisms of phenolic beta-1 lignin substructure model compounds, providing insights into the biodegradation of lignin, a major component of plant biomass (Kawai et al., 1988).
Fluorescent On-Off Probes
In 2019, researchers developed a BODIPY-based fluorescent on-off probe utilizing 1-(2-Hydroxyphenyl)ethanone. This probe demonstrates high selectivity and sensitivity to H2S, indicating its potential application in studying the effects of H2S in biological systems (Fang et al., 2019).
Molecular Docking and Antimicrobial Properties
1-(2-Hydroxy-5-Methyl Phenyl)Ethanone, a related compound, has been investigated for its binding efficacy with proteins in Staphylococcus aureus. This study is significant in the realm of antimicrobial research, showcasing the potential of such compounds in drug discovery (Sri Satya et al., 2022).
Synthesis of Heterocycles
The compound has been used in synthesizing various heterocycles, like isoflavone, isoxazole, and pyrazoles. This research is vital in the field of organic chemistry and pharmaceuticals, as these heterocycles form the basis of many drugs and organic materials (Moskvina et al., 2015).
X-Ray Structure and Surface Analyses
The x-ray structure, surface analyses, and spectroscopic characterization of 1-(2-hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone have been explored. Such studies are crucial in understanding the structural and electronic properties of these compounds, which have implications in materials science and drug design (Inkaya et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(2-propan-2-yloxyphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(2)13-11-7-5-4-6-10(11)9(3)12/h4-8H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKLYHKKDVPRAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400068 |
Source


|
| Record name | 1-(2-isopropoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Isopropoxyphenyl)ethanone | |
CAS RN |
70201-54-6 |
Source


|
| Record name | 1-(2-isopropoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

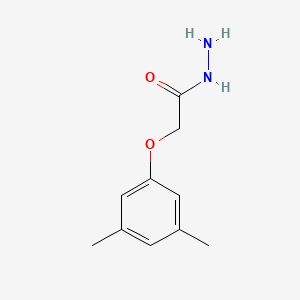
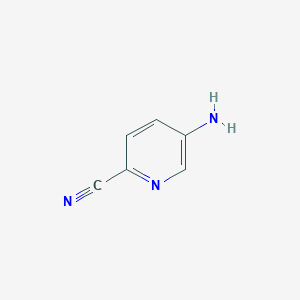
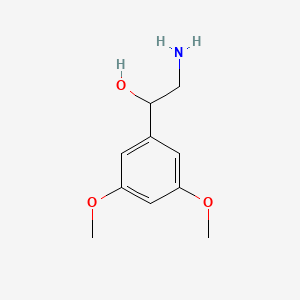
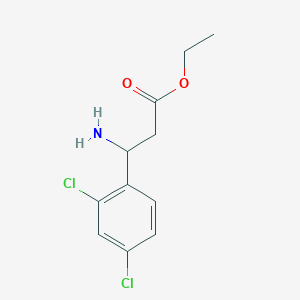
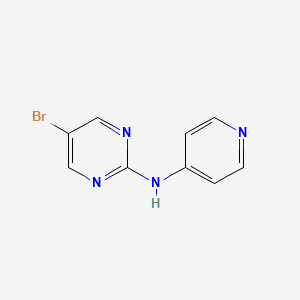
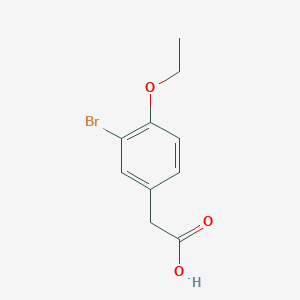
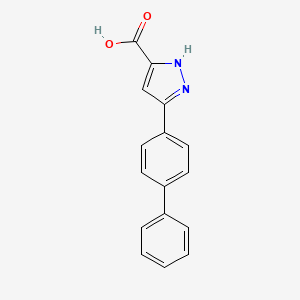
![Methyl 4-[(3-chloropropanoyl)amino]benzoate](/img/structure/B1274421.png)
![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B1274423.png)
